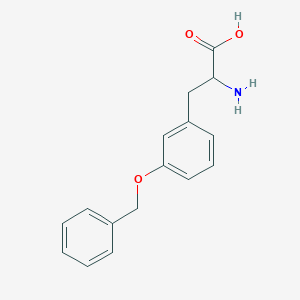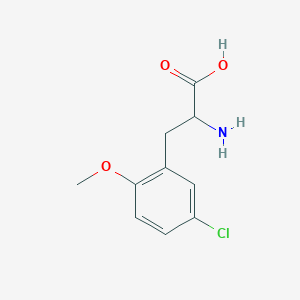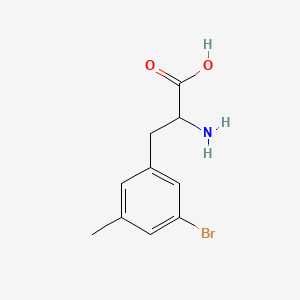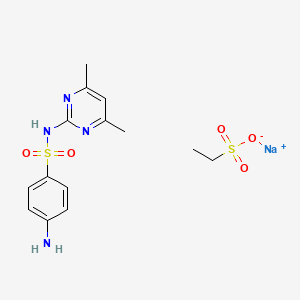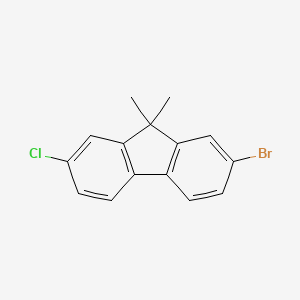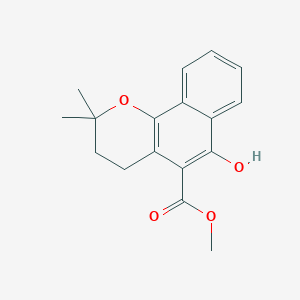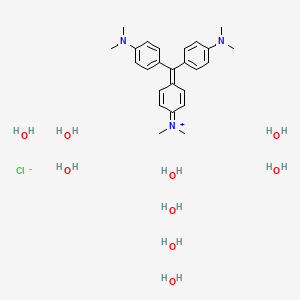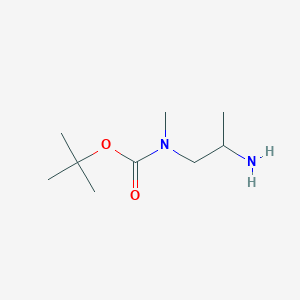
Fructo-oligosaccharide DP8/GF7
説明
Fructo-oligosaccharides (FOS) are a group of non-digestible oligosaccharides that possess prebiotic properties, which means they can stimulate the growth of beneficial bacteria in the gut. These compounds are found in various plant species and can be incorporated into numerous products for their health benefits. FOS are particularly interesting because they are not metabolized in the small intestine and reach the large intestine unaltered, where they are selectively utilized by bifidobacteria, thus contributing to gut health .
Synthesis Analysis
The synthesis of FOS typically involves the transfructosylating action of enzymes on sucrose. Specifically, enzymes from Aspergillus niger are used to produce a mixture of FOS, including 1-kestose (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4). Although the data provided does not specifically mention DP8/GF7, it can be inferred that similar enzymatic processes could be used to synthesize higher degree of polymerization (DP) FOS like DP8/GF7 .
Molecular Structure Analysis
FOS are short-chain fructans that typically have a terminal or in-chain glucose moiety. The molecular structure of FOS includes fructose units that are linked together, with the degree of polymerization indicating the number of fructose units present. For example, GF2, GF3, and GF4 have 2, 3, and 4 fructose units, respectively. The structure of DP8/GF7 would imply the presence of seven fructose units linked together, although the specific linkage type is not detailed in the provided data .
Chemical Reactions Analysis
The Maillard reaction is a chemical reaction between amino acids and reducing sugars that can lead to the formation of browning and various compounds, including advanced glycation end products (AGEs). FOS can participate in the Maillard reaction, as indicated by a study that showed the formation of AGEs even in FOS models without a reducing terminal site. This suggests that degradation products of oligosaccharides may be involved in the formation of AGEs .
Physical and Chemical Properties Analysis
FOS are known for their stability at neutral pH and temperatures up to 140°C. They have a sweetness quality that makes them suitable as a sweetener in food products. As non-digestible carbohydrates, FOS are poorly absorbed, which can lead to increased flatulence and breath hydrogen (H2) excretion when ingested in significant amounts. This is due to the fermentation of these carbohydrates by colonic bacteria, which can produce gas as a byproduct .
科学的研究の応用
Enzymatic Production and Kinetic Studies
Fructo-oligosaccharides (FOS) like DP8/GF7 are produced through enzymatic reactions. Jung et al. (1989) investigated the production of FOS at 55°C and pH 5.5 using fructosyltransferase, revealing a series of disproportionation reactions (Jung et al., 1989). This study offers insights into the enzymatic processes involved in FOS production.
Prebiotic Effects in Human Health
Short-chain FOS, like GF7, are known for their prebiotic effects. Bouhnik et al. (1999) demonstrated that these oligosaccharides specifically promote the growth of bifidobacteria in the human colon (Bouhnik et al., 1999). This research highlights the beneficial impact of FOS on gut microbiota.
Physicochemical Properties and Stability
The physicochemical properties and stability of FOS are essential for their applications. Hirayama et al. (1993) noted that FOS like DP8/GF7 are stable at neutral pH and temperatures up to 140 °C (Hirayama et al., 1993). This stability makes them suitable for various food and feed applications.
Bifidogenic Nature and Health Benefits
Research by Roberfroid et al. (1998) showed the bifidogenic nature of fructo-oligosaccharides, classifying them as biobiotics due to their selective fermentation by intestinal bacteria (Roberfroid et al., 1998). Such properties are essential for their use as health-promoting ingredients in food products.
Technological Applications in Food and Feed
Martins et al. (2019) detailed the general outlines for the production of FOS, focusing on technological aspects and applications in food and feedstuffs (Martins et al., 2019). This review provides a comprehensive understanding of the industrial applications of FOS like DP8/GF7.
Health Improvement and Intestinal Flora Regulation
Hidaka et al. (1991) reviewed the health benefits of fructo-oligosaccharides, including their role in improving intestinal flora and blood lipid composition (Hidaka et al., 1991). This research supports the use of FOS in functional foods aimed at health improvement.
Stability During Storage and Processing
The study by Ishiguro et al. (2010) on the variation of FOS in burdock root under different temperatures provides insights into the stability of these compounds during storage and processing (Ishiguro et al., 2010). Understanding these dynamics is crucial for maintaining the efficacy and quality of FOS in various applications.
Advanced Production Techniques
Burghardt et al. (2019) described the synthesis of FOS using a cell-free crude enzyme solution, highlighting the advanced techniques employed in FOS production (Burghardt et al., 2019). Such innovations are significant for scaling up production and improving efficiency.
作用機序
Target of Action
Fructo-oligosaccharide DP8/GF7, also known as FOS, primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria . These bacteria, including bifidobacteria and lactobacilli, are known to have a general positive health effect .
Mode of Action
FOS interacts with its targets, the gut bacteria, by serving as a prebiotic . Prebiotics are substances that induce the growth or activity of microorganisms that contribute to the well-being of their host. The gut bacteria ferment FOS into short-chain fatty acids (SCFAs) and modulate bile acids, both of which interact with host metabolism .
Biochemical Pathways
The fermentation of FOS by gut bacteria leads to the production of SCFAs, including acetate, propionate, and butyrate . These SCFAs play various roles in the host metabolism, including the regulation of glucose homeostasis . Furthermore, the modulation of bile acids by the gut bacteria also impacts lipid metabolism .
Pharmacokinetics
Instead, it reaches the colon intact where it is fermented by the gut bacteria .
Result of Action
The fermentation of FOS by gut bacteria has several effects at the molecular and cellular levels. It leads to a decrease in fasting blood glucose levels, regardless of the metabolic status (healthy, obese, or diabetic) and diet (low-fat or high-fat) of the host . This reduction is linear with the dose of FOS . Fasting insulin levels also decrease linearly with FOS supplementation, but this reduction is only significant in hosts fed a low-fat diet .
Action Environment
The action of FOS is influenced by the gut environment. The composition of the gut microbiota, which can be affected by diet, age, and health status, can impact the fermentation of FOS and, consequently, its effects on host metabolism . Furthermore, the stability of FOS may be affected by factors such as pH and temperature .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHDBCCSNMFRIG-XZASVILLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62512-21-4 | |
| Record name | O-β-D-Fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62512-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




